molecular formula C8H10N4 B1269816 4-azido-N,N-dimethylaniline CAS No. 18523-44-9

4-azido-N,N-dimethylaniline

Cat. No.: B1269816
CAS No.: 18523-44-9
M. Wt: 162.19 g/mol
InChI Key: BKQJWJKRVJLLFK-UHFFFAOYSA-N
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Description

4-azido-N,N-dimethylaniline is an organic compound characterized by the presence of an azido group (-N₃) and a dimethylamino group (-N(CH₃)₂) attached to a benzene ring

Preparation Methods

The synthesis of 4-azido-N,N-dimethylaniline typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

4-azido-N,N-dimethylaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various catalysts for cycloaddition reactions. Major products formed include primary amines and triazoles.

Comparison with Similar Compounds

4-azido-N,N-dimethylaniline can be compared with other azido compounds, such as:

The uniqueness of this compound lies in its combination of the azido and dimethylamino groups, which confer distinct reactivity and versatility in various applications.

Properties

IUPAC Name

4-azido-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-12(2)8-5-3-7(4-6-8)10-11-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQJWJKRVJLLFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342725
Record name 1-Azido-4-dimethylaminobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18523-44-9
Record name NSC206137
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206137
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Azido-4-dimethylaminobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the electronic nature of 4-azido-N,N-dimethylaniline influence the reaction with 1-(2,3,4,5-tetraphenylborolyl)ferrocene?

A1: The research highlights that the electronic characteristics of both the borole and the organic azide are crucial in determining the reaction pathway []. While typical reactions of boroles with organic azides yield 1,2-azaborinines, the use of this compound, an electron-rich azide, leads to the formation of a 1,2,3-diazaborinine. This suggests that the electron-donating dimethylamino group in this compound plays a significant role in directing the reaction towards the unusual ring expansion and subsequent formation of the 1,2,3-diazaborinine. Density functional theory (DFT) calculations could offer further insights into the specific electronic interactions governing this unique reactivity.

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